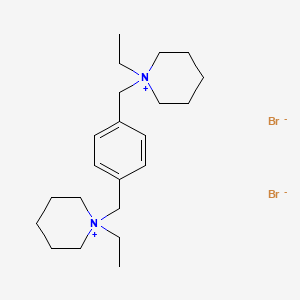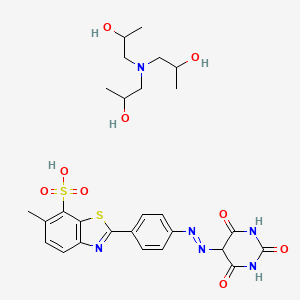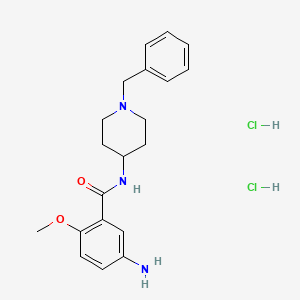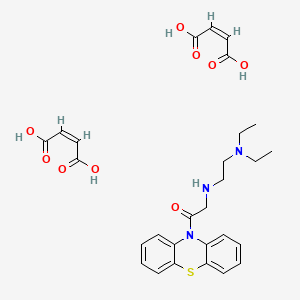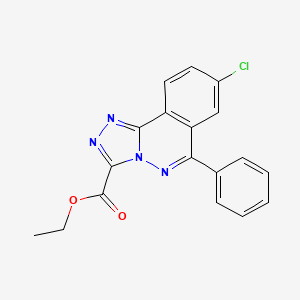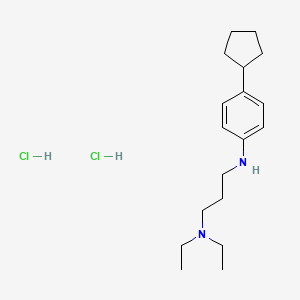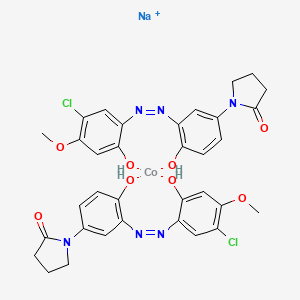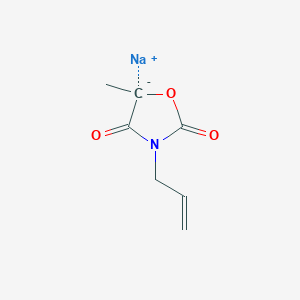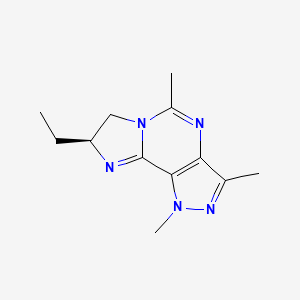
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Vorbereitungsmethoden
The synthesis of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- involves several steps, typically starting with the preparation of the core heterocyclic structure. The synthetic routes often include:
Cyclization Reactions: These reactions form the core structure by combining smaller heterocyclic units under specific conditions.
Substitution Reactions: Functional groups are introduced or modified to achieve the desired chemical properties.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can modify the compound’s functional groups, typically using reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives.
Major Products: The major products depend on the specific reactions and conditions used, but they often include modified heterocyclic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: It can interact with cellular receptors, influencing signal transduction pathways.
Pathways Involved: The specific pathways depend on the compound’s structure and the biological system being studied, but they often include key regulatory mechanisms in cells.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:
Imidazopyrazoles: These compounds share a similar core structure but differ in their functional groups and substitutions.
Pyrazolopyrimidines: Another class of compounds with related structures, often used in similar research applications.
Unique Features: The specific arrangement of rings and substituents in 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- provides distinct chemical and biological properties that make it valuable for various applications.
This detailed overview highlights the significance of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- in scientific research and its potential for future discoveries
Eigenschaften
CAS-Nummer |
111821-32-0 |
|---|---|
Molekularformel |
C12H17N5 |
Molekulargewicht |
231.30 g/mol |
IUPAC-Name |
(11S)-11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene |
InChI |
InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
YFAVYALYCRERKH-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@H]1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C |
Kanonische SMILES |
CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


